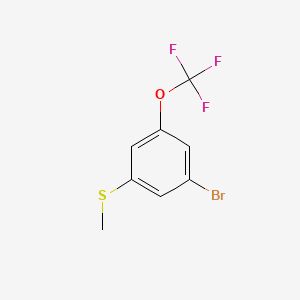![molecular formula C8H3ClN2S B14017128 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is a heterocyclic compound that contains a thieno[2,3-C]pyridine core with a chlorine atom at the 7th position and a cyano group at the 2nd position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinonitrile with thiourea in the presence of a base, followed by cyclization to form the thieno[2,3-C]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-C]pyridine derivatives, sulfoxides, sulfones, thiols, and thioethers .
科学研究应用
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 7-Chlorothieno[2,3-C]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, disrupting key cellular pathways. For example, it has been shown to inhibit kinases involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
相似化合物的比较
Similar Compounds
Thieno[2,3-C]pyridine-2-carbonitrile: Lacks the chlorine atom at the 7th position.
7-Bromothieno[2,3-C]pyridine-2-carbonitrile: Contains a bromine atom instead of chlorine.
7-Methylthieno[2,3-C]pyridine-2-carbonitrile: Contains a methyl group instead of chlorine.
Uniqueness
7-Chlorothieno[2,3-C]pyridine-2-carbonitrile is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .
属性
分子式 |
C8H3ClN2S |
|---|---|
分子量 |
194.64 g/mol |
IUPAC 名称 |
7-chlorothieno[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-8-7-5(1-2-11-8)3-6(4-10)12-7/h1-3H |
InChI 键 |
UUTQTVNRONPKNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C2=C1C=C(S2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
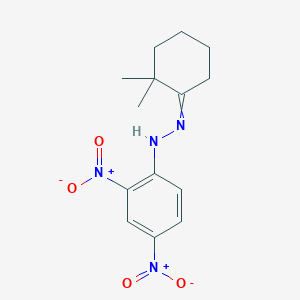
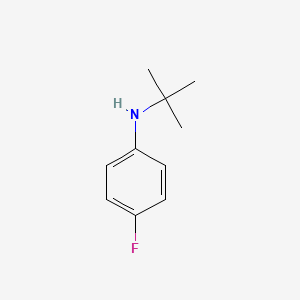
![(R)-10-Methyl-9,10,11,12-tetrahydro-7-thia-4,9,12-triaza-naphtho[1,2-a]azulen-8-one](/img/structure/B14017054.png)
![4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate](/img/structure/B14017060.png)

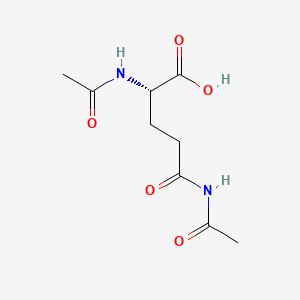


![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
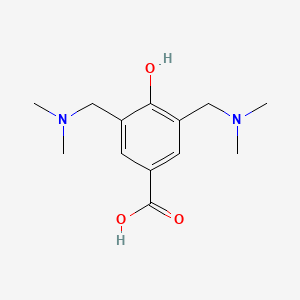
![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
